Cas no 521947-27-3 (4-(2,6-Dimethyl-2-heptyl)phenol)

4-(2,6-Dimethyl-2-heptyl)phenol is a substituted phenolic compound characterized by its branched alkyl chain, which enhances its solubility in organic solvents and stability under various conditions. This structural feature also contributes to its utility as an intermediate in the synthesis of specialty chemicals, including antioxidants, surfactants, and fragrances. The compound's sterically hindered phenol moiety offers potential antioxidative properties, making it suitable for applications requiring oxidative stability. Its well-defined molecular structure ensures consistent performance in formulations. The product is typically used in research and industrial settings where precise chemical functionality is critical. Proper handling and storage are recommended to maintain its integrity.
4-(2,6-Dimethyl-2-heptyl)phenol structure
521947-27-3 structure
Product Name:4-(2,6-Dimethyl-2-heptyl)phenol
CAS No:521947-27-3
MF:C15H24O
MW:220.350464820862
CID:936533
PubChem ID:21723655
Update Time:2025-10-28

4-(2,6-Dimethyl-2-heptyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 262-NP, 4-(1,1,5-Trimethylhexyl)phenol
    • 4-(2,6-Dimethyl-2-heptyl)phenol
    • 4-(2,6-dimethylheptan-2-yl)phenol
    • Phenol, 4-(1,1,5-trimethylhexyl)
    • 262-Np,4-(1,1,5-trimethylhexyl)phenol
    • SCHEMBL25230502
    • DTXSID00617379
    • 4-[1,1,5-trimethylhexyl]-phenol
    • INFJVYKPPXZLJX-UHFFFAOYSA-N
    • 4-(2,6-Dimethyl-2-heptyl)phenol, analytical standard
    • 521947-27-3
    • AKOS025295419
    • Inchi: 1S/C15H24O/c1-12(2)6-5-11-15(3,4)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3
    • InChI Key: INFJVYKPPXZLJX-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)C(C)(C)CCCC(C)C

Computed Properties

  • Exact Mass: 220.182715385g/mol
  • Monoisotopic Mass: 220.182715385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 20.2Ų

4-(2,6-Dimethyl-2-heptyl)phenol Security Information

4-(2,6-Dimethyl-2-heptyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D472854-100mg
4-(2,6-Dimethyl-2-heptyl)phenol
521947-27-3
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$190.00 2023-05-18
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D472854-500mg
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$ 800.00 2023-09-07
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$ 1240.00 2022-06-05
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150.00 2021-08-14
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D472854-10mg
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1200.00 2021-08-14
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Additional information on 4-(2,6-Dimethyl-2-heptyl)phenol

Recent Advances in the Study of 521947-27-3 and 4-(2,6-Dimethyl-2-heptyl)phenol in Chemical Biology and Pharmaceutical Research

The chemical compound with CAS number 521947-27-3 and the specific product 4-(2,6-Dimethyl-2-heptyl)phenol have garnered significant attention in recent chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies. This research briefing synthesizes the latest findings and advancements related to these compounds, providing a comprehensive overview of their biological activities, mechanisms of action, and potential therapeutic uses.

Recent studies have focused on the structural and functional characterization of 4-(2,6-Dimethyl-2-heptyl)phenol, revealing its unique physicochemical properties that make it a promising candidate for pharmaceutical applications. Research indicates that this compound exhibits significant anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, which plays a critical role in inflammatory responses. Additionally, its antimicrobial activity against a range of pathogens has been documented, suggesting its potential as a broad-spectrum antimicrobial agent.

In parallel, investigations into the compound with CAS number 521947-27-3 have uncovered its role as a potent inhibitor of specific enzymatic targets. For instance, recent in vitro and in vivo studies have demonstrated its efficacy in inhibiting enzymes involved in cancer cell proliferation, making it a candidate for oncology drug development. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential and underscores the need for further preclinical and clinical evaluation.

Methodologically, advanced techniques such as high-throughput screening, molecular docking, and pharmacokinetic profiling have been employed to elucidate the interactions of these compounds with biological targets. These approaches have provided valuable insights into their binding affinities, metabolic stability, and potential toxicity profiles. Furthermore, computational modeling has been instrumental in predicting the compounds' behavior in biological systems, facilitating the design of more effective derivatives.

The results from these studies are promising, indicating that both 521947-27-3 and 4-(2,6-Dimethyl-2-heptyl)phenol possess significant therapeutic potential. However, challenges remain, including optimizing their bioavailability and minimizing off-target effects. Future research directions may include the synthesis of analogs with improved pharmacological properties and the exploration of combination therapies to enhance their efficacy.

In conclusion, the latest research on 521947-27-3 and 4-(2,6-Dimethyl-2-heptyl)phenol highlights their potential as valuable tools in chemical biology and drug discovery. Their diverse biological activities and mechanisms of action position them as promising candidates for further development. Continued investigation into their therapeutic applications, coupled with advancements in drug delivery systems, could pave the way for their eventual clinical use. This briefing underscores the importance of these compounds in advancing our understanding of chemical biology and their potential to address unmet medical needs.

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